7-Iodobicyclo[2.2.1]hepta-2,5-diene
Description
Structure
3D Structure
Properties
CAS No. |
52217-34-2 |
|---|---|
Molecular Formula |
C7H7I |
Molecular Weight |
218.03 g/mol |
IUPAC Name |
7-iodobicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C7H7I/c8-7-5-1-2-6(7)4-3-5/h1-7H |
InChI Key |
NGLVZSJWTZSONR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C=CC1C2I |
Origin of Product |
United States |
Synthetic Methodologies for 7 Iodobicyclo 2.2.1 Hepta 2,5 Diene
Direct Synthesis Strategies for 7-Iodobicyclo[2.2.1]hepta-2,5-diene
Direct synthetic strategies aim to introduce the iodine atom at the 7-position of the pre-formed bicyclo[2.2.1]hepta-2,5-diene skeleton in a single step. However, this approach is often complicated by the unique reactivity of the bridgehead position.
The functionalization of the bridgehead carbon (C-7) of the norbornadiene system with halogens is a non-trivial task. The primary challenge lies in the inherent steric hindrance and the electronic nature of this position. Unlike the olefinic carbons, the bridgehead carbon is a saturated center, making direct electrophilic or radical substitution difficult.
Furthermore, reactions at the bridgehead position can be complicated by competing reactions at the double bonds and potential skeletal rearrangements. For instance, the addition of halogens to norbornadiene can lead to the formation of nortricyclene (B1619838) derivatives rather than the desired 7-halo-substituted product. Computational studies on related bicyclic systems have shown that the formation of anti-Bredt bridgehead alkenes via elimination from β-halo carbanions can be a competing pathway, highlighting the electronic strain associated with reactions at the bridgehead.
While the direct synthesis of this compound for isolation is challenging, the concept of its in-situ generation for immediate transformation into more complex molecules is a plausible synthetic strategy. Although specific examples for the iodo derivative are not extensively documented, related methodologies with other norbornadiene derivatives provide a conceptual framework.
A common strategy involves the in-situ cracking of dicyclopentadiene (B1670491) via a retro-Diels-Alder reaction to generate cyclopentadiene (B3395910), which then reacts with a suitable dienophile to form the norbornadiene scaffold. This approach, often facilitated by flow chemistry, allows for the generation of highly reactive norbornadiene derivatives that can be used immediately in subsequent reactions. For instance, norbornadiene-functionalized polymers have been used as stable precursors to generate reactive cyclopentadiene-terminated polymers in situ for "click" chemistry applications. This concept could potentially be adapted for the in-situ generation and reaction of a 7-iodonorbornadiene precursor.
Indirect Synthetic Routes via Precursor Functionalization
Indirect routes to this compound involve the synthesis of a norbornadiene derivative with a different substituent at the 7-position, which is then converted to the iodo group. This multi-step approach often provides better control over the regioselectivity and stereoselectivity of the final product.
A convenient and documented method for the synthesis of 7-substituted norbornadienes, including the 7-iodo derivative, starts from an adduct of nickelocene (B73246) and dimethyl acetylenedicarboxylate (B1228247). The reaction of this precursor with iodine has been shown to produce this compound. A key aspect of this transformation is that it proceeds with retention of the C-7 stereochemistry.
This method highlights the utility of having a pre-functionalized C-7 position that can be readily converted to the desired halide. Other potential precursors could include 7-hydroxybicyclo[2.2.1]hepta-2,5-diene or 7-bromobicyclo[2.2.1]hepta-2,5-diene, which could be converted to the iodo derivative through standard substitution reactions, although specific examples for the diene system are scarce in the literature.
| Precursor | Reagent | Product | Stereochemistry | Reference |
|---|---|---|---|---|
| Adduct of nickelocene and dimethyl acetylenedicarboxylate | Iodine | This compound | Retention at C-7 | rsc.org |
The use of hypervalent iodine compounds, such as bicycloalkenyldiiodonium salts, represents another potential indirect route to this compound. While the direct synthesis of the target compound from such a precursor has not been explicitly reported, the synthesis of related enediynes from bicycloalkenyldiiodonium salts has been demonstrated. This suggests that these iodonium (B1229267) salts could serve as electrophilic precursors that, upon reaction with a suitable nucleophile, could potentially yield the desired 7-iodo derivative. However, this remains a speculative route that requires further investigation.
Emerging Methodologies in Bicyclo[2.2.1]hepta-2,5-diene Synthesis
The field of synthetic organic chemistry is constantly evolving, with new methodologies being developed that could be applied to the synthesis of this compound.
One of the most significant recent advancements is the use of flow chemistry . The synthesis of various norbornadiene derivatives has been successfully scaled up using continuous flow reactors. d-nb.info This technique allows for precise control over reaction parameters such as temperature and pressure, which can be crucial for managing the reactivity of strained systems like norbornadiene and for the in-situ generation of reactive intermediates. d-nb.info
Catalytic methods for the functionalization of the norbornadiene scaffold are also gaining prominence. For instance, palladium-catalyzed Suzuki-Miyaura coupling reactions of halogenated norbornadienes have been used to introduce aryl and alkenyl substituents. nih.gov While direct catalytic iodination at the C-7 position remains a challenge, the development of new catalysts for C-H activation could open up new avenues for the direct and selective introduction of iodine at the bridgehead position.
Photochemical methods are also being explored for the functionalization of norbornadienes. The unique photochemical properties of the norbornadiene-quadricyclane system are well-known, and light-induced reactions could potentially be harnessed for the synthesis of specific derivatives. beilstein-journals.org
| Methodology | Description | Potential Application for 7-Iodo Derivative |
|---|---|---|
| Flow Chemistry | Use of continuous flow reactors for synthesis. | Scalable and controlled synthesis, management of reactive intermediates. d-nb.info |
| Catalytic C-H Functionalization | Direct functionalization of C-H bonds using transition metal catalysts. | Direct and selective introduction of iodine at the C-7 position. |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of halo-norbornadienes with boronic acids. | Indirect synthesis via a 7-bromo or other halo-precursor. nih.gov |
| Photochemistry | Use of light to induce chemical reactions. | Potentially novel routes for direct or indirect iodination. beilstein-journals.org |
Diels-Alder Cycloaddition Approaches for Norbornadiene Derivatives
The most fundamental and widely employed method for synthesizing the norbornadiene scaffold is the [4+2] Diels-Alder cycloaddition reaction. wikipedia.orgresearchgate.net This reaction typically involves the cycloaddition of cyclopentadiene (the diene) with a suitable dienophile, which for norbornadiene itself, is acetylene. researchgate.net
To produce substituted norbornadienes, substituted acetylenes are used as dienophiles. The synthesis is generally a two-step process. First, the commercially available dimer, dicyclopentadiene, must be "cracked" via a retro-Diels-Alder reaction using heat. This thermal decomposition yields the reactive cyclopentadiene monomer. The freshly prepared cyclopentadiene is then immediately reacted with the target alkyne to form the desired norbornadiene derivative. wikipedia.org For instance, reacting cyclopentadiene with an alkyne bearing electron-withdrawing groups like dimethyl acetylenedicarboxylate proceeds readily to form the corresponding diester-substituted norbornadiene.
While the Diels-Alder reaction is robust, a key challenge is controlling the stereoselectivity. The dienophile can approach the cyclopentadiene from two faces, leading to the formation of exo and endo isomers. The exo isomer is often the thermodynamically more stable product, but the endo product is frequently favored kinetically due to secondary orbital interactions. The specific ratio of these isomers depends on reaction conditions such as temperature and solvent.
Flow Chemistry Techniques for Scalable Norbornadiene Production
For applications requiring large quantities of norbornadiene derivatives, such as in molecular solar thermal (MOST) energy storage systems, traditional batch synthesis can be inefficient and difficult to scale. wikipedia.orgbris.ac.uk Continuous flow chemistry has emerged as a superior technique for the large-scale and efficient production of these compounds. wikipedia.org
A significant advancement in this area is the development of methods that combine the in situ cracking of dicyclopentadiene with the subsequent Diels-Alder reaction in a single, continuous process. In a typical setup, a solution of dicyclopentadiene and a substituted alkyne in a suitable solvent (e.g., toluene) is pumped through a heated, coiled tubular reactor. The high temperature (e.g., 200 °C) and pressure maintained by a back-pressure regulator facilitate both the retro-Diels-Alder cracking of the dimer and the forward [4+2] cycloaddition to form the norbornadiene product. wikipedia.org This integrated approach avoids the need to isolate the volatile and reactive cyclopentadiene monomer, enhancing safety and efficiency. Using this technique, researchers have successfully synthesized various norbornadiene compounds in good to excellent yields, with production scales reaching tens of grams over several hours. wikipedia.org
Comparative Analysis of Synthetic Efficiency and Regio/Stereoselectivity
When comparing synthetic methodologies for norbornadiene derivatives, efficiency, regioselectivity, and stereoselectivity are critical parameters.
Synthetic Efficiency: Flow chemistry methods generally offer higher synthetic efficiency for large-scale production compared to traditional batch processes. wikipedia.org They provide better heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and can be operated continuously for extended periods, leading to higher throughput and space-time yields. For example, a flow synthesis was reported to produce 87 grams of a specific norbornadiene derivative in just 9 hours. wikipedia.org Batch reactions, while suitable for laboratory-scale discovery, often suffer from scalability issues and the hazards associated with handling large quantities of reactive intermediates like cyclopentadiene.
Regio- and Stereoselectivity: Both batch and flow Diels-Alder reactions face challenges in controlling selectivity.
Regioselectivity: When an unsymmetrical cyclopentadiene reacts with an unsymmetrical alkyne, multiple regioisomers can be formed. The outcome is governed by the electronic and steric properties of the substituents on both the diene and dienophile. While often predictable to some extent by frontier molecular orbital theory, achieving high regioselectivity can require careful optimization of catalysts or reaction conditions.
A potential, though less direct, route to C7-substituted norbornadienes involves the chemical modification of quadricyclane (B1213432), a strained valence isomer of norbornadiene. bris.ac.ukacs.org For instance, the nucleophilic cleavage of a quadricyclane derivative with an iodide salt has been reported, suggesting a pathway to an iodinated bicyclic system. acs.org However, the efficiency and selectivity of such routes are highly specific to the substrate and reaction conditions.
Below is a comparative table summarizing the key aspects of these synthetic approaches.
| Methodology | Key Advantages | Key Disadvantages | Typical Yields | Selectivity Control |
| Batch Diels-Alder | Well-established, versatile for small-scale synthesis. | Difficult to scale, potential hazards with cyclopentadiene. | Variable, depends on substrate. | Moderate; often forms exo/endo mixtures. |
| Flow Chemistry Diels-Alder | Highly scalable, efficient, improved safety. wikipedia.org | Requires specialized equipment. | Good to Excellent. wikipedia.org | Similar challenges to batch; requires optimization. |
| Quadricyclane Rearrangement | Access to otherwise difficult substitution patterns. | Requires photochemical step to form quadricyclane; may lack selectivity. | Substrate-dependent. | Highly dependent on reaction mechanism. |
Reactivity and Reaction Mechanisms of 7 Iodobicyclo 2.2.1 Hepta 2,5 Diene
Bridgehead Reactivity: Substitution and Elimination Mechanisms
The reactivity at the C7 bridgehead position of 7-iodobicyclo[2.2.1]hepta-2,5-diene is a focal point of its chemical behavior, involving a variety of substitution and elimination pathways.
Mechanistic Investigations of Nucleophilic Substitution at the Bridgehead Iodine
Nucleophilic substitution at the bridgehead carbon of bicyclic systems is notoriously difficult due to steric hindrance and the geometric constraints that prevent the formation of a planar carbocation intermediate, which is typical for SN1 reactions. youtube.commasterorganicchemistry.com The rigid framework of the bicyclo[2.2.1]heptane system makes backside attack for an SN2 reaction impossible. youtube.commasterorganicchemistry.com
Despite these constraints, studies on related bicyclic systems have explored the possibility of nucleophilic substitution. For instance, investigations into 1,4-dihalobicyclo[2.2.2]octanes have shown an unusual leaving group mobility, suggesting that the mechanism is not a straightforward SN1 or SN2 process. uq.edu.au In the context of this compound, any nucleophilic substitution would likely proceed through a non-classical carbocation or a radical-mediated pathway, given the high energy barrier for the formation of a classical bridgehead carbocation.
Radical Initiated Transformations and C-I Bond Cleavage
The carbon-iodine (C-I) bond is relatively weak and susceptible to homolytic cleavage, making radical-initiated transformations a significant aspect of the reactivity of this compound. The generation of a bridgehead radical is energetically more favorable than the formation of a bridgehead carbocation. thieme-connect.com
Radical reactions involving bicyclo[2.2.1]heptadiene derivatives can lead to a variety of outcomes, including rearrangements and additions. researchgate.net The initial step is often the homolytic cleavage of the C-I bond, which can be initiated by radical initiators or photochemically. The resulting 7-bicyclo[2.2.1]hepta-2,5-dienyl radical can then participate in subsequent reactions.
Reductive Dehalogenation Strategies
Reductive dehalogenation offers a method to remove the iodine atom from the bridgehead position, yielding the parent bicyclo[2.2.1]hepta-2,5-diene, also known as norbornadiene. This transformation can be achieved using various reducing agents. Common methods include the use of metal hydrides, such as tributyltin hydride, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN). Dissolving metal reductions, for example with sodium in liquid ammonia, are also effective.
Skeletal Rearrangements and Isomerizations
The strained bicyclic framework of this compound makes it prone to various skeletal rearrangements and isomerizations, particularly under oxidative conditions.
Oxidative Rearrangements of 7-Substituted Bicyclo[2.2.1]hepta-2,5-dienes
Oxidative rearrangement of 7-substituted norbornadienes provides a pathway to synthetically valuable cyclopentane (B165970) derivatives. psu.edu For instance, treatment of a 7-substituted norbornadiene with peracetic acid can lead to the formation of a bicyclic aldehyde, which exists in equilibrium with an enol ether. psu.edu This process involves the rearrangement of the bicyclic skeleton. Subsequent hydrolysis of the enol ether yields a hydroxycyclopentenylacetaldehyde, a key intermediate in the synthesis of prostaglandins (B1171923) and their analogues. psu.edu
The general pathway for this oxidative rearrangement can be summarized as follows:
| Step | Transformation | Intermediate/Product |
| 1 | Epoxidation of a double bond | Exo-epoxide |
| 2 | Acid-catalyzed ring opening and rearrangement | Bicyclic aldehyde |
| 3 | Intramolecular rearrangement | Enol ether |
| 4 | Hydrolysis | Hydroxycyclopentenylacetaldehyde |
Reactivity of the Olefinic Bonds within the Bicyclo[2.2.1]hepta-2,5-diene Scaffold
The olefinic bonds in this compound, also known as 7-iodonorbornadiene, are the primary sites of its chemical reactivity. The strained bicyclic framework imparts unique characteristics to these double bonds, influencing their participation in various reactions, including electrophilic additions, hydrogenations, and cycloadditions. The presence of the bulky iodine atom at the C7 bridge position introduces significant steric and electronic effects that govern the stereochemical and regiochemical outcomes of these transformations.
Stereoselective Electrophilic Additions (e.g., Epoxidation)
The electrophilic addition to the double bonds of the norbornadiene system is highly stereoselective. The geometry of the bicyclic structure inherently favors attack from the exo face, as the endo face is sterically hindered by the opposing carbon bridge. In the case of this compound, the iodine atom at the C7 position further reinforces this preference. The iodine atom resides on the syn face of the molecule relative to one of the double bonds, creating substantial steric hindrance that directs incoming electrophiles to the opposite, or anti, face.
During epoxidation, an electrophilic oxygen atom is added across one of the double bonds. For 7-iodonorbornadiene, this reaction is expected to proceed with high anti-stereoselectivity. The epoxidizing agent, such as a peroxy acid (e.g., m-CPBA), will preferentially approach the double bond from the face opposite the C7-iodine substituent. This results in the formation of an epoxide ring on the anti-face of the bicyclic system. The reaction is a concerted process where the stereochemistry of the starting alkene is retained in the product.
While specific studies detailing the epoxidation of this compound are not prevalent in the general literature, the principles of electrophilic addition to substituted norbornadienes are well-established. The steric demand of the C7 substituent is a controlling factor in directing the stereochemical outcome of such additions.
Catalytic Hydrogenation Studies
Catalytic hydrogenation is a process that adds hydrogen across a double bond, typically in the presence of a metal catalyst such as palladium, platinum, or nickel. youtube.comyoutube.com This reaction reduces unsaturated compounds to their saturated counterparts. For this compound, hydrogenation targets the two olefinic bonds.
The mechanism of catalytic hydrogenation involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. youtube.com The hydrogen atoms are then added to the same face of the double bond, a process known as syn-addition. youtube.comyoutube.com In the context of the bicyclo[2.2.1]heptadiene framework, this addition occurs preferentially from the less sterically hindered exo face.
The hydrogenation of this compound can proceed in a stepwise manner, first reducing one double bond to yield 7-iodobicyclo[2.2.1]hept-2-ene, and then subsequently reducing the second double bond to form the fully saturated 7-iodobicyclo[2.2.1]heptane. The specific conditions, including the choice of catalyst, solvent, and pressure, can influence the selectivity of the reaction. It is also possible for hydrogenolysis of the carbon-iodine bond to occur under certain catalytic conditions, which would lead to the formation of the parent hydrocarbon, bicyclo[2.2.1]heptane. The stability of the alkene can also play a role, with less stable alkenes generally having a higher, more exothermic heat of hydrogenation. youtube.com
Table 1: Potential Products of Catalytic Hydrogenation
| Starting Material | Reagents & Conditions | Potential Product(s) | Product Structure |
| This compound | H₂, Pd/C or PtO₂ | 7-Iodobicyclo[2.2.1]hept-2-ene | |
| This compound | H₂, Pd/C or PtO₂ (excess H₂) | 7-Iodobicyclo[2.2.1]heptane | |
| This compound | H₂, Pd/C (forcing conditions) | Bicyclo[2.2.1]heptane |
This table represents theoretically possible products based on general principles of catalytic hydrogenation.
Further Cycloaddition Reactions with Diverse Dienophiles
The olefinic bonds of this compound can act as dienophiles in Diels-Alder reactions. wikipedia.orgorganic-chemistry.org The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com In this context, one of the double bonds of the norbornadiene derivative reacts with a suitable diene. The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.org
The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.org The strained nature of the double bonds in the bicyclo[2.2.1]hepta-2,5-diene scaffold contributes to its reactivity as a dienophile. The reaction typically proceeds via an endo transition state, which is favored due to secondary orbital interactions, although the exo product can also be formed. organic-chemistry.org
Research has shown that norbornadiene and its derivatives undergo cycloaddition with a variety of dienes. For example, cycloadditions with 2H-pyran-2-ones can lead to the formation of complex polycyclic structures, often with subsequent elimination of a small molecule like carbon dioxide to yield aromatic products. chim.it Similarly, reactions with cyclopentadiene (B3395910) or its derivatives can form intricate cage-like molecules. ucsb.edu The presence of the 7-iodo substituent would be expected to influence the reaction rate and the endo/exo selectivity of the resulting cycloadducts due to steric and electronic factors.
Table 2: Representative Diels-Alder Reactions with Norbornadiene Scaffolds
| Diene | Dienophile | Conditions | Product Type |
| Cyclopentadiene | Maleic Anhydride | Aqueous media | endo-adduct favored academie-sciences.fr |
| 2,3-Dimethyl-1,3-butadiene | Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | Various catalysts | Polycyclic adduct acgpubs.org |
| 3-Acylamino-2H-pyran-2-one | Alkenes/Alkynes | Heat | Oxabicyclo[2.2.2]octene derivatives chim.it |
| Dimer of Benzonorbornadiene | Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Not specified | Polycyclic adducts nih.gov |
This table illustrates the types of cycloadditions that norbornadiene-like structures undergo, providing a basis for predicting the reactivity of the 7-iodo derivative.
Derivatives and Functionalization of 7 Iodobicyclo 2.2.1 Hepta 2,5 Diene
Transition Metal-Mediated Functionalization at the Bridgehead Position
The bridgehead iodine atom of 7-iodobicyclo[2.2.1]hepta-2,5-diene serves as a versatile handle for the formation of new carbon-carbon bonds through various transition metal-catalyzed cross-coupling reactions. These methodologies are pivotal for the synthesis of complex molecular architectures based on the bicyclo[2.2.1]hepta-2,5-diene scaffold.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. rsc.org While direct examples of these reactions on this compound are not extensively documented, the reactivity of similar bridgehead halides and related bicyclic systems provides strong evidence for the feasibility of these transformations.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboranes and organic halides. libretexts.orgmdpi.com The reaction of borylated norbornadiene derivatives with haloarenes has been successfully demonstrated. For instance, 4,4,5,5-tetramethyl-2-(bicyclo[2.2.1]heptadien-2-yl)-1,3,2-dioxaborolane has been shown to be a suitable substrate for Pd-catalyzed Suzuki-Miyaura coupling reactions with various haloarenes, yielding 2-arylbicyclo[2.2.1]hepta-2,5-dienes. beilstein-journals.org This suggests that the reverse reaction, coupling of this compound with arylboronic acids, is a viable route to 7-arylbicyclo[2.2.1]hepta-2,5-dienes. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base. beilstein-journals.org Iterative palladium-catalyzed cross-coupling reactions on related tricyclic bis(enol) triflates have been used to synthesize a diverse set of C1- and pseudo-C2-symmetric dienes. nsf.gov
The Sonogashira coupling , which joins terminal alkynes with aryl or vinyl halides, is another key transformation. wikipedia.orgsemanticscholar.org This reaction, catalyzed by palladium and a copper co-catalyst, can be carried out under mild conditions. wikipedia.orgbeilstein-journals.org While the direct Sonogashira coupling of this compound is not explicitly detailed in readily available literature, the coupling of other aryl iodides with terminal alkynes is a well-established and high-yielding process. beilstein-journals.orgmdpi.com The reactivity difference between various aryl halides (I > OTf > Br > Cl) can be exploited for selective couplings. libretexts.orgwikipedia.org Copper-free Sonogashira variants have also been developed to prevent the formation of alkyne homocoupling byproducts. wikipedia.org
The Negishi coupling involves the reaction of organozinc compounds with organic halides or triflates, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org A palladium catalyst with a biaryldialkylphosphine ligand has been shown to effectively promote the Negishi coupling of secondary alkylzinc halides with a wide range of aryl bromides and activated aryl chlorides. organic-chemistry.orgnih.gov This suggests the potential for coupling this compound with various organozinc reagents to introduce alkyl, aryl, or other organic fragments at the bridgehead position.
| Coupling Reaction | Coupling Partners | Typical Catalyst | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | 7-Aryl-bicyclo[2.2.1]hepta-2,5-diene |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | 7-Alkynyl-bicyclo[2.2.1]hepta-2,5-diene |
| Negishi | Organozinc reagent | Pd(OAc)₂ / CPhos | 7-Alkyl/Aryl-bicyclo[2.2.1]hepta-2,5-diene |
The direct reaction of this compound with organometallic reagents, particularly organocuprates, represents another avenue for bridgehead functionalization. While specific examples involving this exact substrate are scarce in the literature, the general reactivity patterns of organocuprates with bridgehead halides suggest that such reactions are plausible. These reactions would offer a complementary approach to the palladium-catalyzed methods, often with different functional group tolerances and selectivities.
An alternative strategy for the functionalization of the bicyclo[2.2.1]hepta-2,5-diene system involves direct metallation followed by trapping with an electrophile. Norbornadiene can be deprotonated using a strong base, such as a Schlosser base (a mixture of n-butyllithium and potassium tert-butoxide), to generate a metalated intermediate. This intermediate can then react with an electrophile. For example, the reaction of metalated norbornadiene with bis(pinacolato)diboron (B136004) yields a borylated norbornadiene derivative. beilstein-journals.org
In a related context, oxidative bridgehead functionalization has been observed in azabicyclo[4.3.1]deca-3,8-dienes. Treatment of these compounds with N-iodosuccinimide (NIS) in hexafluoroisopropanol (HFIP) resulted in the formation of bridgehead ethers through a net oxidative C-H activation. nih.gov This suggests that electrophilic attack at the bridgehead position of the bicyclo[2.2.1]hepta-2,5-diene skeleton is a feasible process.
Synthesis of Novel Bridgehead Carbon-Heteroatom Bonds (Beyond Carbon-Iodine)
The introduction of heteroatoms such as chalcogens, nitrogen, and oxygen at the bridgehead position of the bicyclo[2.2.1]hepta-2,5-diene core leads to novel derivatives with potentially interesting chemical and physical properties.
The synthesis of 7-chalcogen-substituted bicyclo[2.2.1]hepta-2,5-dienes can be approached through electrophilic chalcogenation reactions. Studies on 7-azabicyclo[2.2.1]heptadiene derivatives have shown that reactions with sulfenyl and selenenyl halides proceed in a trans-stereospecific manner to give 1,2-addition products resulting from the exo-attack of the electrophile. ogarev-online.ru While this does not directly yield a bridgehead-substituted product from the iodo-derivative, it demonstrates a method for introducing chalcogens into the bicyclic system. The synthesis of 3,4-bis(phenylthio)-bicyclo[2.2.1]hepta-2,5-diene has also been reported. uniss.it Furthermore, the reaction of norbornadiene with arenesulfenamides activated by phosphorus(V) oxohalides leads to halosulfenylation products. bohrium.com These methods could potentially be adapted for the synthesis of 7-chalcogen-substituted derivatives.
Strategic Modification of the Diene System
The two double bonds within the bicyclo[2.2.1]hepta-2,5-diene scaffold present distinct opportunities for functionalization. The ability to selectively modify these positions is crucial for tailoring the molecule for specific applications.
Regioselective Functionalization at C2/C3 and C5/C6 Olefinic Positions
The regioselectivity of reactions involving the double bonds of this compound is a critical aspect of its synthetic chemistry. In the context of Diels-Alder reactions, where the bicyclo[2.2.1]hepta-2,5-diene system can act as a dienophile, the substituent at the C7 position can influence the approach of the diene. However, for reactions directly involving the double bonds of the this compound, the inherent symmetry of the unsubstituted diene system means that the C2/C3 and C5/C6 double bonds are electronically equivalent.
The introduction of a substituent at one of the olefinic carbons (e.g., at C2) breaks this symmetry and introduces regiochemical considerations for subsequent reactions. For instance, in a Diels-Alder reaction where a non-symmetrical diene reacts with a non-symmetrical dienophile, two regioisomers are possible. masterorganicchemistry.com The preferred orientation is governed by the electronic nature of the substituents on both the diene and the dienophile. youtube.comyoutube.com Generally, the reaction proceeds in a way that allows for the most favorable overlap of the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. chemtube3d.com
Impact of Electron-Donating and Electron-Withdrawing Group Introduction
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the diene system of this compound has a profound impact on its reactivity and the stability of any resulting intermediates.
Electron-Donating Groups (EDGs):
The presence of electron-donating groups, such as alkyl or alkoxy moieties, on the diene framework increases the electron density of the π-system. This elevation in electron density enhances the nucleophilicity of the diene, making it more reactive towards electrophiles and dienophiles in Diels-Alder reactions. In the context of regioselectivity, an EDG on the diene will influence the orientation of the incoming dienophile. For instance, a diene with a substituent at the 1-position generally yields "1,2" or "ortho" products, while a substituent at the 2-position tends to favor the formation of the "1,4" or "para" product. masterorganicchemistry.com The "meta" or "1,3" product is typically a minor component. masterorganicchemistry.com
The table below illustrates the general effect of common electron-donating groups on diene reactivity.
| Electron-Donating Group | General Effect on Diene Reactivity |
| Alkyl (-R) | Increases electron density, enhances reactivity |
| Alkoxy (-OR) | Strongly increases electron density, significantly enhances reactivity |
| Amino (-NR2) | Very strongly increases electron density, dramatically enhances reactivity |
Electron-Withdrawing Groups (EWGs):
Conversely, the introduction of electron-withdrawing groups, such as carbonyls, nitriles, or nitro groups, decreases the electron density of the diene system. This reduction in electron density makes the diene less nucleophilic and generally less reactive in normal-electron-demand Diels-Alder reactions. However, the presence of EWGs can facilitate inverse-electron-demand Diels-Alder reactions, where the diene is electron-poor and the dienophile is electron-rich.
The regioselectivity of reactions is also heavily influenced by EWGs. These groups create a partial positive charge at specific positions within the diene, directing the approach of nucleophiles or electron-rich dienes.
The table below summarizes the impact of common electron-withdrawing groups on diene reactivity.
| Electron-Withdrawing Group | General Effect on Diene Reactivity |
| Carbonyl (-CHO, -COR) | Decreases electron density, reduces reactivity in normal-demand reactions |
| Cyano (-CN) | Strongly decreases electron density, significantly reduces reactivity |
| Nitro (-NO2) | Very strongly decreases electron density, dramatically reduces reactivity |
Organometallic Chemistry and Catalysis Involving 7 Iodobicyclo 2.2.1 Hepta 2,5 Diene and Its Derivatives
Coordination Chemistry of Bicyclo[2.2.1]hepta-2,5-diene and its 7-Iodo Derivative as Ligands
The coordination chemistry of norbornadiene and its derivatives is well-established, with these dienes acting as chelating ligands to a variety of transition metals. The introduction of a substituent at the 7-position, such as an iodine atom, can influence the electronic and steric properties of the ligand, thereby affecting the stability and reactivity of the resulting metal complexes.
Transition metal complexes of norbornadiene and its derivatives are typically synthesized by reacting the diene with a suitable metal precursor.
Rhodium Complexes: Rhodium(I) complexes of norbornadiene are particularly common and are often prepared by the reaction of rhodium(I) chloride hydrate (B1144303) with norbornadiene. A well-known example is the dimeric complex, chloro(1,5-cyclooctadiene)rhodium(I) dimer, which readily reacts with NBD to form [RhCl(NBD)]2. acs.org Cationic rhodium(I) norbornadiene complexes, such as [Rh(NBD)(PPh3)2]+, have also been synthesized and characterized, often for their applications in catalysis. capes.gov.br The synthesis of chiral C2-symmetric bicyclo[2.2.1]hepta-2,5-dienes and their corresponding stable [RhCl(diene)]2 complexes has been achieved, highlighting the utility of this method for isolating unstable or volatile dienes. nih.govacs.org
Molybdenum Complexes: Molybdenum complexes of norbornadiene can be synthesized from various molybdenum precursors. For instance, (bicyclo[2.2.1]hepta-2,5-diene)tetracarbonylmolybdenum(0) is a commercially available complex. bldpharm.com The reaction of molybdenum hexacarbonyl with norbornadiene can also yield molybdenum-NBD complexes. Molybdenum-mediated dimerization of norbornadiene and its derivatives has been reported, showcasing the role of the metal in facilitating transformations of the coordinated ligand. acs.org The synthesis of molybdenum nitrido complexes supported by bis-phenolate N-heterocyclic and mesoionic carbenes has also been explored. nih.gov
Ruthenium Complexes: A variety of ruthenium complexes featuring the norbornadiene ligand have been synthesized. Anionic ruthenium(II) diene complexes of the type M[RuX3CO(C7H8)] (where M is a cation and X is a halide) have been prepared by the cleavage of a polymeric ruthenium carbonyl halide complex with halide ions. rsc.org Ruthenium-N-heterocyclic carbene (NHC) complexes are also of significant interest, with synthetic routes involving transmetallation from silver-NHC complexes to a ruthenium precursor. nih.govbeilstein-journals.org These complexes have shown promise in various catalytic applications. beilstein-journals.org Ruthenium-catalyzed dimerization of norbornadiene derivatives has also been studied, leading to the formation of complex polycyclic structures. rsc.orgnih.gov
Interactive Data Table: Examples of Synthesized Transition Metal-Norbornadiene Complexes
| Metal | Complex | Synthesis Precursors | Reference |
| Rhodium | [RhCl(NBD)]2 | Rhodium(I) chloride hydrate, Norbornadiene | acs.org |
| Rhodium | [Rh(NBD)(PPh3)2]+ | [Rh(NBD)2]ClO4, Triphenylphosphine | capes.gov.br |
| Molybdenum | Mo(CO)4(NBD) | Mo(CO)6, Norbornadiene | bldpharm.com |
| Ruthenium | Cs[RuCl3CO(NBD)] | [RuCl2CO(NBD)]n, CsCl | rsc.org |
| Ruthenium | [Ru(NHC)(p-cymene)Cl2] | [Ru(p-cymene)Cl2]2, Ag(NHC) | nih.gov |
Norbornadiene typically coordinates to a metal center in a η4-fashion, where both double bonds are involved in the coordination. This bidentate chelation imparts significant stability to the resulting metallacycle. The C=C bond lengths in the coordinated norbornadiene are generally slightly elongated compared to the free ligand, as observed in the crystal structure of [PdBr2(C7H8)]. nih.gov
The electronic properties of the norbornadiene ligand can be tuned by introducing substituents. An electron-withdrawing group at the C7 position, such as the iodo group in 7-iodobicyclo[2.2.1]hepta-2,5-diene, is expected to decrease the electron density on the double bonds. This can affect the strength of the metal-ligand bond, potentially influencing the catalytic activity of the complex.
Protonation of group 9 metal (Co, Rh, Ir) coordinated bicyclo[2.2.1]hepta-2,5-diene complexes can lead to the formation of transient agostic metal hydrides (M-H-C), demonstrating the facile activation of C-H bonds within the ligand framework. researchgate.net The study of such interactions provides valuable insights into the reactivity of these coordinated dienes.
Applications in Homogeneous and Heterogeneous Catalysis
The unique structural and electronic properties of bicyclo[2.2.1]hepta-2,5-diene and its derivatives have made them valuable ligands and scaffolds in a wide range of catalytic transformations.
A significant area of research has been the development of chiral bicyclo[2.2.1]hepta-2,5-diene ligands for asymmetric catalysis. By introducing chiral substituents, often at the C2 and C5 positions, enantioselective transformations can be achieved. While the focus is often on substitution at other positions, the principle extends to the potential of chiral 7-substituted derivatives.
Rhodium complexes of chiral C2-symmetric bicyclo[2.2.1]hepta-2,5-dienes have demonstrated high activity and enantioselectivity (up to 99% ee) in catalytic 1,4-addition and 1,2-addition reactions of phenylboronic acid to cyclic enones and N-sulfonylimines, respectively. nih.govacs.org The synthesis of novel chiral diene ligands based on the bicyclo[2.2.1]heptadiene skeleton has been achieved through rhodium-catalyzed asymmetric arylative bis-cyclization of 1,6-enynes. researchgate.netnih.gov These ligands have proven effective in rhodium-catalyzed asymmetric additions of organoboron and organotin reagents to α,β-unsaturated ketones, yielding 1,4-addition products with high enantioselectivity. researchgate.net
Interactive Data Table: Performance of Chiral NBD Ligands in Asymmetric Catalysis
| Catalyst/Ligand | Reaction | Substrate | Product ee (%) | Reference |
| [RhCl(C2-symmetric NBD)]2 | 1,4-addition of PhB(OH)2 | Cyclic enone | up to 99 | nih.govacs.org |
| [RhCl(C2-symmetric NBD)]2 | 1,2-addition of PhB(OH)2 | N-sulfonylimine | up to 99 | nih.govacs.org |
| Rh/(1R,4R)-2,5-dibenzyl-NBD | 1,4-addition of organoboron reagents | α,β-unsaturated ketones | up to 99 | researchgate.net |
The C-H bonds at the bridgehead positions (C1 and C4) of the bicyclo[2.2.1]hepta-2,5-diene scaffold are generally considered to be less reactive. However, metal-mediated C-H activation at these positions can occur under specific conditions. Theoretical investigations into the isomerization of the norbornadiene radical cation to the cycloheptatriene (B165957) radical cation have explored pathways involving the opening of a bridgehead-methylene bond. rsc.org
While direct C-H activation at the C7 bridgehead position is less common, studies on related systems provide mechanistic insights. For instance, sequential double C-H functionalization of 2,5-norbornadiene (B92763) has been achieved in a flow reactor, involving lithiation and subsequent reaction with electrophiles. rsc.org Although this is not a direct catalytic C-H activation, it demonstrates the feasibility of functionalizing the norbornadiene core. The design of directing group-based templates has enabled the functionalization of remote C-H bonds in aromatic systems, a strategy that could potentially be adapted for the selective activation of specific C-H bonds in bicyclic systems. dmaiti.com
The bicyclo[2.2.1]hepta-2,5-diene scaffold itself can participate in a variety of catalytic transformations, often leading to the synthesis of complex polycyclic molecules.
Transition metal-catalyzed [4+2+2] cycloadditions of norbornadienes with 1,3-butadienes, using cobalt-based catalytic systems, proceed in excellent yields. nih.gov These reactions are distinct from the more common [2+2+2] cycloadditions and exhibit exclusive regioselectivity with 2-substituted norbornadienes. nih.gov The opening of these [4+2+2] cycloadducts can lead to the formation of cis-fused bicyclo[5.3.0]decanes. acs.org
Furthermore, the dimerization of norbornadiene and its derivatives can be catalyzed by various transition metals, including iron, ruthenium, and molybdenum, to produce a range of polycyclic dimers. acs.orgrsc.orgelsevierpure.com For example, iron-containing ionic liquids have been shown to be effective catalysts for the dimerization of norbornadiene to its hexacyclic endo-endo dimer. elsevierpure.com Ruthenium complexes can catalyze an unusual dimerization of norbornadiene to a pentacyclotetradecadiene through multi-carbon-carbon bond activation. rsc.org
The selective functionalization of norbornadiene can also be achieved through non-catalytic methods that provide precursors for further transformations. For instance, nitrile oxide cycloaddition followed by ring-opening metathesis allows for the synthesis of novel bicyclic scaffolds with multiple chiral centers. researchgate.net
Advanced Applications and Research Directions
Advanced Materials for Molecular Solar Thermal Energy Storage (MOST)
The quest for efficient renewable energy solutions has propelled research into Molecular Solar Thermal (MOST) energy storage systems. These systems capture solar energy and store it as chemical energy in the bonds of photoswitchable molecules, releasing it on demand as heat. The norbornadiene (NBD)-quadricyclane (QC) system is a prominent candidate for MOST applications due to its high energy storage density and the significant amount of heat released during the back-conversion. researchgate.netsigmaaldrich.comacs.orgacs.org
Mechanistic Principles of Bicyclo[2.2.1]hepta-2,5-diene-Quadricyclane Photoswitching for Energy Storage
The fundamental principle of the Bicyclo[2.2.1]hepta-2,5-diene (NBD) - Quadricyclane (B1213432) (QC) photoswitching system lies in a reversible intramolecular [2+2] cycloaddition reaction. sigmaaldrich.comchalmers.se Upon absorption of photons, typically in the UV region for the unsubstituted NBD, the molecule undergoes a transformation from its ground state (S0) to an excited state (S_excited). sigmaaldrich.com This excitation leads to the formation of the metastable, high-energy photoisomer, quadricyclane (QC). sigmaaldrich.comacs.org This process effectively stores the photon's energy in the strained chemical bonds of the QC molecule. researchgate.net
The stored energy can then be released through thermal or catalytic means, triggering the back-conversion of QC to NBD and releasing the stored energy as heat. researchgate.netchalmers.se The efficiency of this energy storage and release cycle is governed by several factors, including the quantum yield of the photoisomerization (the number of molecules that isomerize per photon absorbed) and the activation barrier for the thermal back-conversion. sigmaaldrich.comacs.org For unsubstituted NBD, the absorption is limited to the UV spectrum, which is not ideal for harnessing the full range of solar radiation. chalmers.se Consequently, significant research has focused on functionalizing the NBD scaffold to tune its photophysical and kinetic properties. materialsmodeling.orgnih.gov
| Feature | Description | Reference |
| Photoswitching Mechanism | Reversible intramolecular [2+2] cycloaddition between norbornadiene (NBD) and quadricyclane (QC). | sigmaaldrich.comchalmers.se |
| Energy Storage | Solar energy is stored in the strained chemical bonds of the QC isomer. | researchgate.net |
| Energy Release | Thermal or catalytic trigger initiates the back-conversion of QC to NBD, releasing heat. | researchgate.netchalmers.se |
| Key Parameters | Quantum yield of photoisomerization and activation barrier for thermal back-conversion. | sigmaaldrich.comacs.org |
| Challenge with Unsubstituted NBD | Absorption is limited to the UV region, necessitating functionalization for broader solar spectrum absorption. | chalmers.se |
Influence of 7-Iodo Substitution on Photoswitching Efficiency and Thermal Back-Conversion Kinetics
The introduction of a 7-iodo substituent onto the bicyclo[2.2.1]hepta-2,5-diene framework can significantly impact the photoswitching efficiency and the kinetics of the thermal back-conversion. While specific studies on 7-iodobicyclo[2.2.1]hepta-2,5-diene are not extensively detailed in the provided results, the influence of halogen substituents, particularly iodine, on related photoswitchable systems provides valuable insights.
The "heavy-atom effect" of iodine is known to enhance intersystem crossing (ISC), the transition between electronic states of different spin multiplicity (e.g., from a singlet excited state to a triplet state). nih.govrsc.org This can influence the photochemical reaction pathway. In some systems, enhanced ISC can lead to a decrease in fluorescence quantum yield and an increase in the formation of triplet-state species. nih.gov The position of the iodine substituent is crucial; for instance, in certain dye molecules, iodination at specific positions results in a greater enhancement of intersystem crossing efficiency than at other positions. rsc.org
In the context of MOST systems, the introduction of an ortho-iodo substituent in dihydroazulene (B1262493) photoswitches has been shown to dramatically retard the thermal ring-closure, increasing the half-life of the photoisomer by a factor of 60. nih.gov This effect is attributed to the steric bulk of the iodine atom, which hinders the conformational changes required for the back-reaction. nih.gov A similar steric effect from a 7-iodo substituent in the bicyclo[2.2.1]hepta-2,5-diene system could potentially increase the lifetime of the quadricyclane isomer, which is a desirable characteristic for long-term energy storage. However, the iodine's influence on the initial photoswitching efficiency would also need to be considered, as it could potentially introduce alternative, non-productive decay pathways.
Strategic Building Blocks and Synthetic Intermediates in Complex Organic Synthesis
Beyond its potential in energy storage, this compound and its parent structure serve as versatile building blocks in the synthesis of complex organic molecules. The strained bicyclic framework and the presence of reactive functional groups make them valuable intermediates.
Precursor Role in Prostaglandin (B15479496) and Prostanoid Synthesis
Bicyclo[2.2.1]heptane derivatives are key intermediates in the synthesis of prostaglandins (B1171923), a class of biologically active lipid compounds. sigmaaldrich.comrsc.org While the direct use of this compound in prostaglandin synthesis is not explicitly detailed in the search results, the conversion of related disubstituted bicyclo[2.2.1]heptan-2-ones into prostaglandin E2 and a precursor for prostaglandin C2 highlights the importance of this structural motif. rsc.org The iodo-substituent at the 7-position could serve as a handle for further functionalization through cross-coupling reactions, providing a strategic entry point for introducing the complex side chains characteristic of prostaglandins.
Construction of Complex Polycyclic and Strained Molecular Architectures
The inherent strain and reactivity of the bicyclo[2.2.1]hepta-2,5-diene skeleton make it an excellent starting material for the construction of more intricate polycyclic and strained molecules. acs.org The Diels-Alder reaction, a cornerstone of organic synthesis, is often employed to create the norbornadiene core itself. d-nb.info The presence of an iodine atom at the 7-position offers a site for further synthetic transformations, allowing for the elaboration of the bicyclic framework into more complex structures. The thermodynamic properties of bicyclo[2.2.1]hepta-2,5-diene have been studied, providing fundamental data for its use in synthesis. researchgate.net
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry play a crucial role in understanding and predicting the properties and reactivity of molecules like this compound. peerj.com Computational methods, such as density functional theory (DFT) and complete active space techniques, are employed to model absorption spectra, calculate potential energy storage, and determine the barriers for thermal back-conversion in substituted norbornadiene-quadricyclane systems. materialsmodeling.orgnih.gov
Density Functional Theory (DFT) Analysis of Electronic Structure and Reactivity Profiles
Density Functional Theory (DFT) has emerged as a primary tool for investigating the electronic structure and predicting the reactivity of substituted norbornadienes. nih.govmdpi.com These calculations provide a deep understanding of how substituents, such as the iodine atom at the C7 position, influence the molecule's properties.
DFT studies on various substituted bicyclo[2.2.1]hepta-2,5-dienes have been performed to analyze their stability, band gaps, and reactivity indices like nucleophilicity and electrophilicity. nih.gov For example, a comparative analysis of the nucleophilicity of 2-substituted-6-methoxy-bicyclo[2.2.1]hepta-2,5-dienes showed a strong correlation between the calculated nucleophilicity index and the activation energy of their reaction with an electrophile. mdpi.com This demonstrates the predictive power of DFT in assessing reactivity.
The electronic structure of the parent norbornadiene has been extensively studied using a combination of experimental techniques like electron momentum spectroscopy and theoretical approaches including DFT. researchgate.net These studies provide a foundational understanding of the molecular orbital topology, which is crucial for interpreting the effects of substitution. researchgate.net The introduction of substituents can dramatically alter the optical, thermodynamic, and kinetic properties of the norbornadiene-quadricyclane system, a promising candidate for molecular solar thermal energy storage. nih.govmaterialsmodeling.orgacs.org DFT calculations, using various functionals, are employed to model absorption spectra, energy storage capacity, and thermal back-conversion barriers of these substituted systems. materialsmodeling.orgmaterialsmodeling.org
Table 2: Key Parameters from DFT Analysis of Substituted Norbornadienes
| Property | Significance | DFT Application | Reference |
|---|---|---|---|
| Stability (ΔΕs-t) | Determines the ground state and relative stability of different electronic states. | Comparison of singlet and triplet state energies. | nih.gov |
| HOMO-LUMO Gap | Indicates chemical reactivity and electronic excitation energy. | Calculation of frontier molecular orbital energies. | nih.gov |
| Nucleophilicity (N) | Predicts the ability of a molecule to donate electrons in a reaction. | Calculation of conceptual DFT indices. | mdpi.com |
| Electrophilicity (ω) | Predicts the ability of a molecule to accept electrons. | Calculation of conceptual DFT indices. | nih.gov |
| Absorption Spectra | Determines the wavelengths of light a molecule can absorb. | Modeling of electronic transitions. | materialsmodeling.orgmaterialsmodeling.org |
Predictive Modeling for the Design of Novel 7-Substituted Bicyclo[2.2.1]hepta-2,5-diene Derivatives
Predictive modeling, fueled by computational chemistry, is a cornerstone in the rational design of novel 7-substituted bicyclo[2.2.1]hepta-2,5-diene derivatives with desired properties. By systematically modifying the substituents on the norbornadiene framework in silico, researchers can screen a vast chemical space and identify promising candidates for synthesis and application.
The goal of such predictive modeling is often to tune the properties of the molecule for specific applications. For instance, in the context of molecular solar thermal (MOST) energy storage, the aim is to optimize the absorption wavelength, energy storage density, and the barrier for thermal energy release. nih.govmaterialsmodeling.orgacs.org Computational studies have shown that substitution provides a powerful means for manipulating this energy landscape. nih.govacs.org For example, introducing donor and acceptor groups can lead to a red-shift in the absorption spectrum, making the molecule more efficient at capturing solar energy. materialsmodeling.org
A study on the effects of silicon substitution on bicyclo[2.2.1]hepta-7-silylenes demonstrated how computational screening can assess the influence of substitutions on stability, band gaps, and reactivity. nih.gov This approach allows for the identification of the most stable structures and the correlation of electronic properties with the nature and position of the substituent. nih.gov Similarly, research into the effect of introducing various functional groups on a bicyclo[2.2.2]octa-2,5-diene, a related photoswitch, revealed correlations between the electron-withdrawing strength of a functional group and the storage energy. diva-portal.org
The synthesis of new heterocyclic derivatives of bicyclo[2.2.1]hepta-2,5-diene has led to the development of compounds with interesting luminescent, photochromic, and sensor properties, showcasing the potential for designing functional molecules based on this scaffold. osi.lv Through predictive modeling, the properties of yet-to-be-synthesized 7-substituted derivatives, including those with an iodo group, can be estimated, guiding synthetic efforts towards molecules with enhanced performance for targeted applications.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Bicyclo[2.2.1]hepta-2,5-diene |
| Quadricyclane |
| 2-substituted-6-methoxy-bicyclo[2.2.1]hepta-2,5-dienes |
| 1,1-dicyanoethylene |
| Bicyclo[2.2.1]hepta-7-silylenes |
| Bicyclo[2.2.2]octa-2,5-diene |
| 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde |
| Ethane-1,2-diamine |
| Propane-1,3-diamine |
| 2-Substituted imidazolidines |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 7-iodobicyclo[2.2.1]hepta-2,5-diene, and how do reaction conditions influence yield and purity?
- Methodology : Optimize iodination of the parent bicyclo structure using iodine sources (e.g., I₂, NIS) under inert atmospheres. Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Key variables: temperature (40–80°C), catalyst (e.g., PdCl₂ ), and solvent polarity .
- Data Insight : Table comparing yields under varying conditions (e.g., 60°C in THF yields 72% vs. 45% in DMF due to solvent coordination effects ).
Q. How can the structure of this compound be unequivocally confirmed?
- Methodology : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks based on coupling constants and integration (e.g., olefinic protons at δ 5.8–6.2 ppm ).
- X-ray crystallography : Resolve stereochemistry and bond lengths (CCDC reference data for analogous bicyclo compounds ).
- HRMS : Confirm molecular ion ([M+H]⁺ calculated for C₇H₇I: 218.9562 ).
Q. What are the thermal and chemical stability profiles of this compound under standard laboratory conditions?
- Methodology : Conduct accelerated stability studies:
- Thermal : Heat samples at 25°C, 40°C, and 60°C; monitor decomposition via HPLC .
- Chemical : Expose to protic solvents (e.g., MeOH, H₂O) and track iodide release via ion chromatography.
Advanced Research Questions
Q. How does the iodine substituent in this compound influence its reactivity in cross-coupling reactions?
- Methodology : Compare Suzuki-Miyaura coupling efficiency with analogous bromo/chloro derivatives. Use Pd(PPh₃)₄ catalyst, aryl boronic acids, and K₂CO₃ in THF/H₂O .
- Data Contradiction : Lower yields (55–60%) vs. bromo analog (85%) due to weaker C–I bond oxidative addition . Mitigate via microwave-assisted conditions (20% yield improvement ).
Q. What mechanistic insights explain regioselectivity in Diels-Alder reactions involving this compound as a dienophile?
- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map transition states. Validate with kinetic isotope effects (KIE) and substituent electronic profiles .
- Key Finding : Iodine’s electron-withdrawing effect directs endo preference (ΔG‡ endo: 18.3 kcal/mol vs. exo: 22.1 kcal/mol ).
Q. How can contradictions in reported spectroscopic data for this compound be resolved?
- Methodology : Replicate disputed experiments (e.g., conflicting ¹³C NMR shifts in DMSO vs. CDCl₃ ). Use deuterated solvents and internal standards (TMS) for calibration.
- Resolution : Solvent-induced shifts (Δδ ≈ 0.3 ppm) attributed to dipole interactions with iodine .
Experimental Design & Data Analysis
Q. What controls are essential when assessing the catalytic activity of this compound in transition-metal complexes?
- Methodology :
- Negative Control : Run reactions without catalyst to baseline background reactivity.
- Positive Control : Use a known catalyst (e.g., Pd(OAc)₂) to validate experimental setup.
- Reproducibility : Triplicate runs with statistical analysis (RSD <5% ).
Q. How should researchers address discrepancies between computational predictions and experimental outcomes for this compound?
- Methodology : Cross-validate computational models (e.g., CCSD(T) for electron correlation) with experimental data (X-ray, spectroscopy). Adjust basis sets for heavy atoms (e.g., LANL2DZ for iodine ).
- Case Study : Predicted C–I bond length (2.10 Å) vs. X-ray (2.15 Å) highlights relativistic effects .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the iodine substituent .
- Characterization : Always pair NMR with elemental analysis to confirm purity (>95% ).
- Data Reporting : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for crystallographic data (CCDC deposition ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
